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Compound of Interest

Compound Name: 2-Phenoxy-1-phenyl-ethylamine

Cat. No.: B101833

2-Phenoxy-1-phenyl-ethylamine is a substituted amine containing both phenyl and phenoxy
moieties. Its structural motifs are common in pharmacologically active molecules, suggesting its
potential as a key intermediate in drug discovery and synthesis.[2] Accurate thermochemical
data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to
understanding a compound's stability, reactivity, and phase behavior. This information is critical
for process safety assessments, reaction optimization, crystallization studies, and the
development of stable pharmaceutical formulations.

This document details a multi-pronged approach, combining high-accuracy computational
chemistry with definitive experimental techniques to generate a self-validating dataset for the
target molecule.

Theoretical Framework: Ab Initio Computational
Thermochemistry

Before undertaking resource-intensive experimental work, high-level computational modeling
provides invaluable predictive data. This approach allows for the estimation of gas-phase
thermochemical properties, offering a theoretical baseline to which experimental results can be
compared.

Rationale for Method Selection

For molecules of this size, single-method Density Functional Theory (DFT) calculations can
lack the required accuracy for definitive thermochemical predictions. Therefore, a composite
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method is the preferred choice. High-accuracy composite methods, such as the Gaussian-n

(G4) theory, systematically combine results from several high-level ab initio calculations to

approximate the results of a much more computationally expensive calculation, yielding

chemical accuracy (typically within 4 kJ/mol).[3]

Computational Workflow Protocol

Conformational Search: The molecule's rotational freedom around several single bonds
necessitates a thorough conformational search to identify the lowest-energy conformers.
This is typically performed using a lower-cost method (e.g., B3LYP/6-31G(d)).

Geometry Optimization and Frequency Calculation: The geometries of all identified low-
energy conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)).
Vibrational frequency calculations are performed at this level to confirm each structure is a
true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies
(ZPVE) and thermal contributions to enthalpy and entropy.

Single-Point Energy Calculations: A series of high-level single-point energy calculations are
performed on the optimized geometries, as prescribed by the G4 protocol.

G4 Energy Extrapolation: The results are combined using the G4 extrapolation scheme to
arrive at a final, high-accuracy electronic energy.

Calculation of Thermochemical Properties: The standard gas-phase enthalpy of formation
(AfH°(g, 298.15 K)) is calculated using the atomization energy approach. Heat capacity (Cv)
and entropy (S°) are derived from the vibrational, translational, and rotational partition
functions obtained during the frequency calculations.

Diagram: Computational Thermochemistry Workflow
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Caption: Workflow for G4 computational thermochemistry.
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Experimental Determination and Validation

Experimental methods provide real-world data on the bulk material, which is essential for
validating computational models and for practical applications.

Prerequisite: Sample Synthesis and Purification

A prerequisite for accurate thermochemical measurement is a highly purified sample (>99.5%).
A potential synthesis route involves the reduction of a phenoxyacetonitrile precursor.[4]

¢ Synthesis: Reacting phenoxyacetonitrile with a suitable reducing agent like diborane in THF.

[4]

 Purification: The crude product must be purified, typically via recrystallization or column
chromatography, to remove starting materials and byproducts.

o Characterization: The purity and identity of the final compound must be confirmed using
standard analytical techniques:

o 'H and 3C NMR for structural confirmation.
o High-Resolution Mass Spectrometry (HRMS) for accurate mass verification.

o Elemental Analysis to confirm the empirical formula (C, H, N).

Combustion Calorimetry: Enthalpy of Formation

Bomb calorimetry is the gold standard for determining the standard enthalpy of formation of

organic compounds (AfH°(s)).
Protocol:

» A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel
(the "bomb").

e The bomb is charged with high-purity oxygen (e.g., 30 atm).

e The bomb is submerged in a known mass of water in a thermally insulated calorimeter.
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e The sample is ignited, and the complete combustion reaction occurs.

e The temperature change of the water is measured with high precision.

e The energy of combustion (AcU°) is calculated from the temperature rise and the
predetermined energy equivalent of the calorimeter (calibrated using a standard like benzoic
acid).[5]

e The standard enthalpy of combustion (AcH®) is derived from AcU°.

e The standard enthalpy of formation of the solid (AfH°(s)) is calculated using Hess's Law,
based on the known enthalpies of formation of the combustion products (COz, H20, and Nz2).

Diagram: Combustion Calorimetry Logic Flow
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Caption: Logical flow for determining enthalpy of formation.
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Differential Scanning Calorimetry (DSC): Heat Capacity
and Phase Transitions

DSC is a powerful technique for measuring a material's heat capacity as a function of
temperature and for quantifying the thermodynamics of phase changes.[6][7]

Protocol:

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified
standards (e.g., indium, zinc).[8]

o Sample Preparation: A small, accurately weighed sample (3-5 mg) is hermetically sealed in
an aluminum pan. An empty, sealed pan is used as a reference.

o Heat Capacity Measurement: The sample is subjected to a modulated temperature program
(e.g., heating from 25 °C to its melting point at a rate of 10 °C/min). The difference in heat
flow required to heat the sample versus the reference is measured, which is directly
proportional to the sample's heat capacity (Cp).[9]

e Phase Transition Analysis: A standard heat-cool-heat cycle is performed.

o The first heating run reveals the melting point (Tm, peak onset) and the enthalpy of fusion
(AHfus, integrated peak area).

o The cooling and second heating runs provide information on crystallization behavior and
can confirm the nature of the transitions.[10]

Data Synthesis and Validation

The ultimate goal is a consistent and validated thermochemical dataset. The link between the
gas-phase computational data and the condensed-phase experimental data is the enthalpy of
sublimation (AHsub).

o Determining AHsub: This can be measured experimentally using techniques like Knudsen
effusion mass spectrometry or estimated from vapor pressure measurements at different
temperatures (via the Clausius-Clapeyron equation).
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» Validation Check: A key validation point is achieved by comparing the experimentally derived
gas-phase enthalpy of formation with the computationally predicted value:

AfH(g, exp) = AfH°(s, exp) + AHsub(exp)

A close agreement (within a few kJ/mol) between AfH°(g, exp) and the value calculated from
the G4 workflow provides high confidence in the entire dataset.

Summary of Target Thermochemical Properties

The following table should be populated upon completion of the described workflows.

Method of

Property Symbol L. Expected Units
Determination
Standard Enthalpy of Combustion
) ) AfH°(s) ) kJ/mol
Formation (solid) Calorimetry
Standard Enthalpy of Computational (G4) &
] AfH°(g) kJ/mol
Formation (gas) Exp.
Standard Molar Computational (from
S°(g) J/(mol-K)
Entropy (gas) Freq.)
Heat Capacity (solid, Differential Scanning
Cp(s, T) ) J/(mol-K)
as f(T)) Calorimetry
] Differential Scanning
Melting Temperature Tm ] °CorK
Calorimetry

Differential Scanning

Enthalpy of Fusion AHfus ) kJ/mol
Calorimetry
Enthalpy of Knudsen Effusion /
T AHsub kJ/mol
Sublimation TGA
Conclusion

The comprehensive characterization of 2-Phenoxy-1-phenyl-ethylamine's thermochemical
properties requires a synergistic application of theoretical and experimental methods. By
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following the protocols outlined in this guide—from high-accuracy G4 computational modeling
to gold-standard combustion calorimetry and DSC—researchers can generate a reliable,
internally consistent, and validated dataset. This foundational data is indispensable for
advancing the development, processing, and application of this compound in chemical and
pharmaceutical contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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